molecular formula C24H19FN2O3 B2655561 (2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide CAS No. 1327183-10-7

(2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2655561
CAS No.: 1327183-10-7
M. Wt: 402.425
InChI Key: LUOWSCGGGMGNBF-PNHLSOANSA-N
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Description

The compound (2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a chromene core, which is known for its biological activity and structural versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-fluoro-2-methylaniline, 4-methoxyaniline, and 2H-chromene-3-carboxylic acid.

    Step 1 Formation of Imino Intermediate: The first step involves the condensation of 3-fluoro-2-methylaniline with 2H-chromene-3-carboxylic acid under acidic conditions to form the imino intermediate.

    Step 2 Coupling Reaction: The imino intermediate is then coupled with 4-methoxyaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of starting materials.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the imino group can yield the corresponding amine.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) in polar aprotic solvents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Material Science: Its structural properties make it a candidate for the development of organic semiconductors and other advanced materials.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Fluorescent Probes: Due to its chromene core, it can be used in the design of fluorescent probes for imaging applications.

Medicine

    Drug Development: The compound’s potential biological activity makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) can provide insights into its potential as a therapeutic agent.

Industry

    Polymer Additives: It can be used as an additive in polymers to enhance their properties.

    Coatings: Its chemical stability makes it suitable for use in high-performance coatings.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets such as enzymes or receptors. The imino and chromene moieties are crucial for binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application, but common mechanisms include enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide
  • (2Z)-2-[(3-bromo-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide

Uniqueness

  • Fluorine Substitution : The presence of the fluorine atom in (2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide enhances its lipophilicity and metabolic stability compared to its chloro and bromo analogs.
  • Biological Activity : The specific substitution pattern may result in unique biological activities, making it a valuable compound for drug discovery and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-(3-fluoro-2-methylphenyl)imino-N-(4-methoxyphenyl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O3/c1-15-20(25)7-5-8-21(15)27-24-19(14-16-6-3-4-9-22(16)30-24)23(28)26-17-10-12-18(29-2)13-11-17/h3-14H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOWSCGGGMGNBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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